Nonyl methylphosphonochloridate
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Overview
Description
Nonyl methylphosphonochloridate is an organophosphorus compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nonyl group attached to a methylphosphonochloridate moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl methylphosphonochloridate can be synthesized through the reaction of nonyl alcohol with methylphosphonochloridic acid. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under anhydrous conditions to prevent hydrolysis of the chloridate group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Nonyl methylphosphonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to prevent hydrolysis.
Catalysts: Bases like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as nonyl methylphosphonamides, nonyl methylphosphonates, and nonyl methylphosphonothioates can be formed.
Hydrolysis Products: Nonyl methylphosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Nonyl methylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonyl methylphosphonochloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the chloridate group, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Nonyl methylphosphonochloridate is unique due to its specific reactivity with nucleophiles and its potential applications in various fields. Unlike chlorosarin, which is primarily associated with chemical warfare, this compound has broader applications in industrial and research settings. Compared to nonylphenol, it offers different reactivity and applications due to the presence of the phosphonochloridate group.
Properties
CAS No. |
56217-94-8 |
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Molecular Formula |
C10H22ClO2P |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxynonane |
InChI |
InChI=1S/C10H22ClO2P/c1-3-4-5-6-7-8-9-10-13-14(2,11)12/h3-10H2,1-2H3 |
InChI Key |
PWTDIBWPXUZDII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(=O)(C)Cl |
Origin of Product |
United States |
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